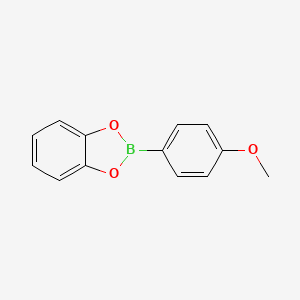
10-(Naphthalen-2-yl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Naphthalen-2-yl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenoxazine core with a naphthalene group attached at the 10th position, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Naphthalen-2-yl)-10H-phenoxazine typically involves the condensation of 2-naphthol with phenoxazine under acidic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 10-(Naphthalen-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced phenoxazine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
10-(Naphthalen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport properties.
Mecanismo De Acción
The mechanism of action of 10-(Naphthalen-2-yl)-10H-phenoxazine varies depending on its application:
Biological Activity: The compound interacts with cellular components, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. It also binds to microbial enzymes, inhibiting their activity and leading to cell death.
Electronic Properties: In OLEDs, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of the device.
Comparación Con Compuestos Similares
Phenoxazine: The parent compound, lacking the naphthalene group, with similar electronic properties but different reactivity.
Naphthalene Derivatives: Compounds like 2-naphthol, which share the naphthalene core but lack the phenoxazine structure.
Uniqueness: 10-(Naphthalen-2-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and naphthalene moieties, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring both fluorescence and electron transport capabilities.
Propiedades
Fórmula molecular |
C22H15NO |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
10-naphthalen-2-ylphenoxazine |
InChI |
InChI=1S/C22H15NO/c1-2-8-17-15-18(14-13-16(17)7-1)23-19-9-3-5-11-21(19)24-22-12-6-4-10-20(22)23/h1-15H |
Clave InChI |
UYTGUJZVBZNXJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)









![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)
![3-[(3,5-Dimethylphenyl)amino]-2-methylphenol](/img/structure/B14136654.png)
